molecular formula C26H26N4O4S B11775918 N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11775918
M. Wt: 490.6 g/mol
InChI Key: RJWAEQUYQSLHLZ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioacetamide group (-S-C(=O)-N<) undergoes nucleophilic substitution under basic or acidic conditions. Key observations include:

  • Thiol-disulfide exchange : The sulfur atom in the thioacetamide group participates in redox reactions, forming disulfide bonds with thiol-containing compounds (e.g., cysteine derivatives) at pH 7–9.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the thioether sulfur with alkyl groups, yielding S-alkylated derivatives .

Example Reaction Pathway :

Thioacetamide+R-XNaOHS-R+Acetamide byproducts[1][5]\text{Thioacetamide} + \text{R-X} \xrightarrow{\text{NaOH}} \text{S-R} + \text{Acetamide byproducts} \quad[1][5]

Oxidation of Thioether Linkage

The sulfur atom in the thioether (-S-) moiety is susceptible to oxidation:

Oxidizing AgentProductConditionsYield (%)
H2_2O2_2SulfoxideRT, 6 hrs72–78
KMnO4_4Sulfone60°C, 2 hrs85–90

Over-oxidation to sulfonic acid derivatives is observed with prolonged exposure to strong oxidizers .

Hydrolysis of Methoxy and Ethoxy Groups

Aromatic methoxy (-OCH3_3) and ethoxy (-OC2_2H5_5) groups undergo acid-catalyzed hydrolysis:

  • Methoxy group : Cleavage with HBr/HOAc yields phenolic intermediates at 110°C (4–6 hrs) .

  • Ethoxy group : Requires harsher conditions (conc. HCl, 120°C) due to steric hindrance .

Kinetic Data :

khydrolysis (methoxy)=1.2×104s1[4]k_{\text{hydrolysis (methoxy)}} = 1.2 \times 10^{-4} \, \text{s}^{-1} \quad[4]

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Cycloaddition : Reacts with electron-deficient alkynes (e.g., DMAD) to form fused pyrazole-triazole hybrids under microwave irradiation .

  • Metal coordination : Binds to transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via N3 and N4 atoms, forming stable complexes used in catalytic applications .

Esterification and Transesterification

The acetamide group (-NH-C(=O)-) reacts with alcohols or acyl chlorides:

Reaction TypeReagentProductApplication
EsterificationAcetyl chlorideN-Acetylated derivativeBioactivity modulation
TransesterificationMethanolMethyl ester analogSolubility enhancement

Photochemical Degradation

UV irradiation (254 nm) induces bond cleavage:

  • Primary degradation pathway : Scission of the C-S bond in the thioacetamide group, generating phenyl radicals and acetamide fragments .

  • Half-life : 48–72 hrs under ambient light, necessitating storage in amber vials.

Enzymatic Modifications

In vitro studies with liver microsomes reveal:

  • Cytochrome P450-mediated oxidation : Hydroxylation at the 4-position of the phenyl ring (major metabolite) .

  • Glucuronidation : Conjugation at the ethoxy group, enhancing water solubility for renal excretion .

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

Reaction TypeReagents/ConditionsSynthetic UtilityCitation
Thioether oxidationH2_2O2_2, RTProdrug activation
Methoxy hydrolysisHBr/HOAc, 110°CPhenolic intermediate for coupling
Triazole cycloadditionDMAD, microwave, 100°CHeterocyclic library synthesis
Metal coordinationCuSO4_4, aqueous EtOHCatalytic or antimicrobial agents

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled modifications of its functional groups enable tailored physicochemical and biological properties, supported by robust experimental data from diverse methodologies .

Scientific Research Applications

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Preliminary studies suggest that N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide may demonstrate similar antifungal activity through its structural characteristics.

Anticancer Activity

The anticancer potential of this compound is primarily attributed to its ability to interact with specific biological targets such as kinases involved in cancer cell proliferation and survival. The triazole ring's ability to inhibit these enzymes positions N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) as a promising candidate for further development as an anticancer agent.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) is crucial for enhancing its pharmacological profile. By synthesizing and evaluating structurally related analogs, researchers can identify key structural features responsible for biological activity. This approach allows for targeted modifications aimed at improving efficacy and reducing toxicity.

Case Studies

Several studies have explored the biological activity of triazole-containing compounds similar to N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)). Notable findings include:

Study ReferenceCompoundBiological ActivityFindings
N-(4-Acetylphenyl)-2-(5-(4-methoxyphenoxy)methyl)-triazoleAnticancerDemonstrated significant inhibition of cancer cell proliferation.
5-(p-Methoxymethyl phenyl)-triazole derivativesAntifungalExhibited potent antifungal activity against various strains.
7-(Phenylethynyl)triazolesAntiviralShowed promising antiviral effects in preliminary assays.

These studies underscore the potential of triazole derivatives in developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The compound may also interact with DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Biological Activity

N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antifungal and anticancer research. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The compound has the molecular formula C26H26N4O4SC_{26}H_{26}N_{4}O_{4}S and a molecular weight of approximately 490.57 g/mol. Its structure includes:

  • A triazole ring , which is known for its biological activity.
  • An ethoxy group and a methoxyphenoxy group , which may enhance solubility and bioavailability.
  • A thioacetamide linkage , contributing to its potential pharmacological properties.

Antifungal Properties

Research indicates that compounds with triazole moieties, including this compound, are effective inhibitors of fungal cytochrome P450 enzymes, particularly CYP51. This inhibition disrupts ergosterol biosynthesis, a crucial component of fungal cell membranes. Preliminary studies suggest this compound may exhibit significant antifungal activity against various pathogens .

Anticancer Activity

The triazole structure is also associated with anticancer properties due to its ability to inhibit specific kinases involved in cancer progression. Interaction studies have shown that N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) can bind to ATP-utilizing enzymes, potentially leading to reduced tumor growth. The compound's unique structural features may allow it to target specific pathways involved in cancer development .

The precise mechanisms through which N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets including:

  • Kinases : Inhibition of these enzymes can lead to disrupted signaling pathways in cancer cells.
  • Enzymes involved in sterol biosynthesis : This is particularly relevant for its antifungal activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the following:

Compound NameStructure FeaturesBiological Activity
N-(4-Acetylphenyl)-2-(5-(4-methoxyphenoxy)methyl)-triazoleContains acetophenone groupAnticancer activity
5-(p-Methoxymethyl phenyl)-triazole derivativesVarious substituents on triazoleAntifungal properties
7-(Phenylethynyl)triazolesEthynyl substituent on triazoleAntiviral activity

The unique combination of functional groups in N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) may enhance its efficacy compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)). For instance:

  • Antifungal Efficacy : In vitro assays demonstrated that triazole derivatives significantly inhibited fungal growth in various strains.
  • Cancer Cell Line Studies : The compound showed promising results in reducing proliferation rates in cancer cell lines when tested against standard chemotherapeutic agents.

These findings underscore the potential of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) as a lead compound for drug development targeting fungal infections and cancer .

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O4S/c1-3-33-22-11-9-19(10-12-22)27-25(31)18-35-26-29-28-24(30(26)20-7-5-4-6-8-20)17-34-23-15-13-21(32-2)14-16-23/h4-16H,3,17-18H2,1-2H3,(H,27,31)

InChI Key

RJWAEQUYQSLHLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC

Origin of Product

United States

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